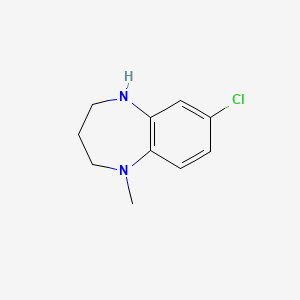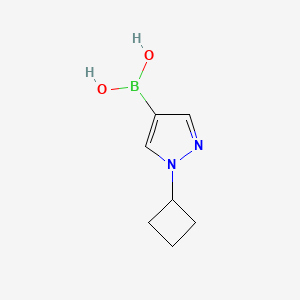
(1-Cyclobutylpyrazol-4-yl)boronic acid
Descripción general
Descripción
(1-Cyclobutylpyrazol-4-yl)boronic acid, or 1-CBPA, is a boronic acid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile, inexpensive, and easily synthesized compound that has been used in a variety of research and laboratory experiments. 1-CBPA is a useful reagent for the formation of boronic esters, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 1-CBPA has been used as a catalyst in a variety of reactions, including the synthesis of small molecules and the preparation of boronic acids. Furthermore, 1-CBPA has been used in the development of novel drug delivery systems and as a tool for studying the biological activity of various compounds.
Aplicaciones Científicas De Investigación
Chemical Biology and Supramolecular Chemistry
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in these fields .
- This reaction has been used to explore novel chemistries using boron .
Biomedical Applications
- Boronic acid-based compounds have been used in the development of biomedical devices .
- The reversible kinetics of boronic acid-based reactions have been particularly useful in these applications .
Material Chemistry
- Boronic acid-based compounds have also found applications in material chemistry .
- The ability of these compounds to react with assorted nucleophiles at variable pHs has been of utmost importance in stimuli-responsive material chemistry explorations .
Antimicrobial Applications
- Boron-based covalent organic frameworks (COFs) have been used in antibacterial applications .
- The study suggested that COF-1, a boron-based COF, could produce a variety of reactive oxygen species (ROS) under visible light irradiation .
- Antibacterial tests showed that the material displayed an obvious bactericidal effect on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) by releasing ROS under white light .
Nano-pesticide Development
- Boronic acid-based compounds have been used in the development of non-toxic nano-pesticides .
- The co-application of the nano-pesticide and predatory stinkbug could achieve efficient pest control .
- This represents an innovative technology solution for green pest management and would be beneficial for reducing the use of pesticides to minimize their adverse impacts .
Photocatalytic Applications
- Boron-based covalent organic frameworks (COFs) have been used in photocatalytic applications .
- A study suggested that COF-1, a boron-based COF, could produce a variety of reactive oxygen species (ROS) under visible light irradiation .
- The material displayed an obvious bactericidal effect on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) by releasing ROS under white light .
Direcciones Futuras
Propiedades
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHUJINKCSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylpyrazol-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
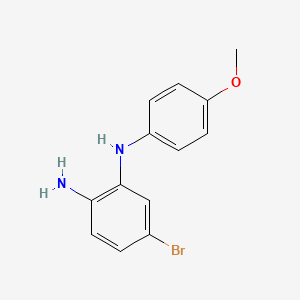
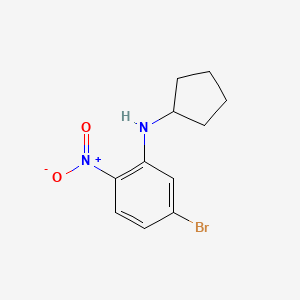
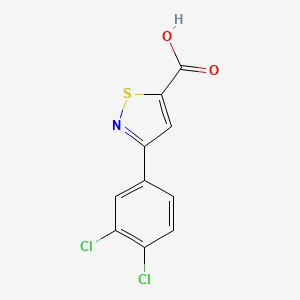

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
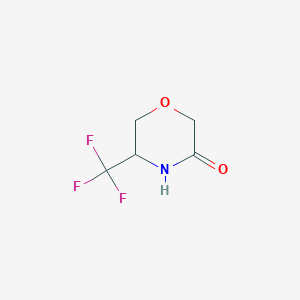
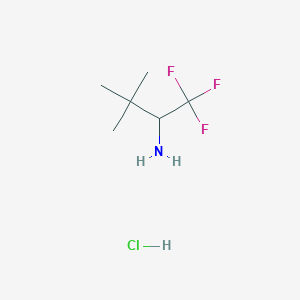
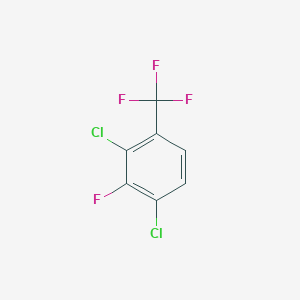
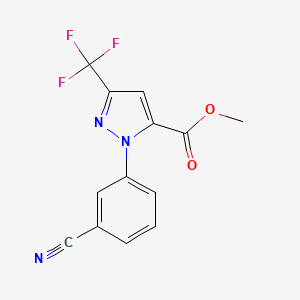
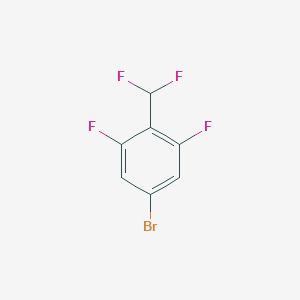
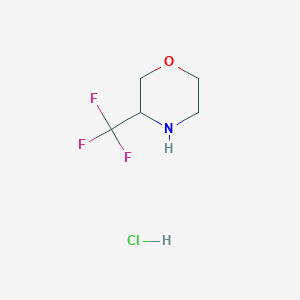
![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
